molecular formula C6H4Br3N B3180354 2-Bromo-5-(dibromomethyl)pyridine CAS No. 154321-32-1

2-Bromo-5-(dibromomethyl)pyridine

Cat. No.: B3180354
CAS No.: 154321-32-1
M. Wt: 329.81 g/mol
InChI Key: PTVPLWXZLYCKRY-UHFFFAOYSA-N
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Description

2-Bromo-5-(dibromomethyl)pyridine: is an organic compound with the molecular formula C6H4Br3N It is a brominated derivative of pyridine, characterized by the presence of three bromine atoms attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(dibromomethyl)pyridine typically involves the bromination of pyridine derivatives. One common method is the bromination of 2,5-dibromopyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction efficiency.

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and other reagents to ensure safety and efficiency. The scalability of the synthesis is achieved by optimizing reaction conditions and using industrial-grade equipment.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(dibromomethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield aminopyridine derivatives, while cross-coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 2-Bromo-5-(dibromomethyl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design.

Industry: The compound finds applications in the production of specialty chemicals, dyes, and materials science. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 2-Bromo-5-(dibromomethyl)pyridine involves its ability to participate in various chemical reactions due to the presence of multiple bromine atoms. These bromine atoms can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds . The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which can stabilize reaction intermediates.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of three bromine atoms, which impart distinct reactivity compared to other brominated pyridines. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations.

Properties

IUPAC Name

2-bromo-5-(dibromomethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br3N/c7-5-2-1-4(3-10-5)6(8)9/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVPLWXZLYCKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(Br)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717944
Record name 2-Bromo-5-(dibromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154321-32-1
Record name 2-Bromo-5-(dibromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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